(5-Tert-butyl-2-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-tert-butyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBCQYFANMNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid: Structure, Properties, and Synthetic Utility
Executive Summary
(5-Tert-butyl-2-methylphenyl)boronic acid is a specialized organoboron compound featuring a sterically hindered aromatic framework. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic placement of the tert-butyl and methyl groups imparts unique reactivity and selectivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction and Strategic Importance
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] Among this versatile class of reagents, this compound stands out due to its distinct substitution pattern. The presence of a bulky tert-butyl group para to the boronic acid and an ortho-methyl group creates significant steric hindrance around the reactive center. This steric encumbrance is not a limitation but a strategic feature that can be exploited to control regioselectivity, influence the rate of transmetalation, and minimize undesirable side reactions such as homocoupling in palladium-catalyzed processes.[2][3] Its utility lies in the construction of highly substituted biaryl systems, which are common motifs in pharmacologically active compounds and advanced materials.[4][5]
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique arrangement of functional groups on the phenyl ring. The boronic acid moiety (-B(OH)₂) is positioned at C1, a methyl group at C2, and a tert-butyl group at C5. This arrangement dictates its reactivity, solubility, and crystalline nature.
Caption: Chemical structure of this compound.
The key properties of this compound are summarized below. These values are critical for designing experimental conditions, ensuring accurate stoichiometry, and confirming product identity.
| Property | Value | Source(s) |
| CAS Number | 2377606-81-8 | [6] |
| Molecular Formula | C₁₁H₁₇BO₂ | [7] |
| Molecular Weight | 192.07 g/mol | [7] |
| Appearance | Typically a white to off-white solid or crystalline powder. | General chemical knowledge |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMSO, and alcohols. | General boronic acid properties |
| ¹H NMR (Expected) | Signals for aromatic protons (d, dd, s), methyl protons (s), tert-butyl protons (s), and boronic acid protons (broad s). | Based on chemical structure |
| ¹³C NMR (Expected) | Signals for aromatic carbons (including the carbon attached to boron), methyl carbon, and tert-butyl carbons (quaternary and methyls). | Based on chemical structure |
| ¹¹B NMR (Expected) | A single broad signal typically in the range of 28-33 ppm, characteristic of an arylboronic acid.[8] | [8][9] |
Synthesis of this compound
Scientific Rationale: The most direct and reliable method for synthesizing arylboronic acids is through the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide. The lithiation-borylation sequence is often preferred for its high efficiency and functional group tolerance at low temperatures. The process begins with a halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.[10]
Caption: Synthetic workflow for this compound.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-tert-butyl-2-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to yield the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
Mechanistic Insight: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] this compound serves as the organoboron nucleophile. The reaction is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) catalyst. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then undergoes transmetalation with the Pd(II)-halide complex, transferring its aryl group to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[1] The steric hindrance of the title compound can slow the transmetalation step, which can be advantageous in preventing side reactions and may require more reactive palladium catalysts or ligands.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos or XPhos (2-10 mol%). The choice of ligand is crucial for coupling sterically hindered partners.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio) is common.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude biaryl product is then purified by flash column chromatography on silica gel.
Handling, Storage, and Safety
-
Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids can undergo slow decomposition or trimerization to form boroxines upon prolonged exposure to air and moisture. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
-
Protodeboronation: A key potential side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the compound to the corresponding arene. This is often more prevalent with electron-rich or sterically hindered boronic acids and can be minimized by using anhydrous solvents and carefully controlling the reaction pH.[2]
Conclusion
This compound is a highly valuable and specialized reagent in synthetic organic chemistry. Its sterically demanding nature provides a powerful tool for controlling selectivity in the synthesis of complex biaryl structures. Understanding its properties, synthetic route, and the nuances of its application in Suzuki-Miyaura coupling allows researchers to effectively leverage this building block for the targeted construction of novel molecules in pharmaceutical and materials science research.
References
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(5-(tert-butyl)-2-methylphenyl)boronic acid. Boroncore. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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(3-(TERT-BUTYL)-5-METHYLPHENYL)BORONIC ACID. 2a biotech. [Link]
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
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(5-Tert-butyl-2-methylphenyl)boronic acid CAS number and identifiers
An In-Depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid for Advanced Research
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound is a specialized organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern—a sterically demanding tert-butyl group and an activating methyl group on the phenyl ring—offers chemists precise control over molecular architecture. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction enables the efficient formation of carbon-carbon bonds, which is fundamental to constructing the complex molecular skeletons of many pharmaceutical agents.[2] The stability, low toxicity, and high functional group tolerance of boronic acids make them ideal reagents for late-stage functionalization in drug discovery pipelines.[3][4] The value of this chemical class is underscored by the number of FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib (Velcade®), which is used in cancer therapy.[5][6]
Core Identifiers and Physicochemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While a dedicated PubChem Compound entry for this compound is not available, its identifiers and properties can be derived from its known structure.
| Identifier | Value |
| CAS Number | 2377606-81-8 |
| IUPAC Name | (5-(tert-butyl)-2-methylphenyl)boronic acid |
| Molecular Formula | C₁₁H₁₇BO₂ |
| Molecular Weight | 192.07 g/mol |
| InChI | InChI=1S/C11H17BO2/c1-8-6-7-9(11(2,3)4)5-10(8)12(13)14/h5-7,13-14H,1-4H3 |
| InChIKey | YJFLCiWXYZWDS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1B(O)O)C(C)(C)C |
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white solid (typical for arylboronic acids) |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. Limited solubility in water. |
Synthesis of this compound
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[7] This approach allows for the regioselective introduction of the boronic acid group onto the aromatic ring.
The logical pathway for synthesizing the title compound starts from the corresponding aryl bromide, 2-bromo-4-tert-butylanisole. This precursor undergoes a lithium-halogen exchange to form a highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.
Diagram: General Synthetic Pathway
Caption: Synthesis via lithium-halogen exchange and borylation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing arylboronic acids.[8][9]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-tert-butylanisole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Formation of the Aryllithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature overnight with continuous stirring.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (2 M) until the pH is ~1-2. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new C-C bond between the boronic acid's aryl group and another organic electrophile, typically an aryl, vinyl, or alkyl halide or triflate.[10]
The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical coupling of this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vessel suitable for heating under inert atmosphere (e.g., a Schlenk tube or microwave vial), combine this compound (1.2 equiv), the aryl bromide partner (1.0 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.
-
Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Safety, Handling, and Storage
While boronic acids are generally less toxic than other organometallic reagents, proper handling is essential. Specific safety data for this compound is not widely published; therefore, precautions should be based on the known hazards of analogous substituted phenylboronic acids.[12][13]
| Hazard Class | GHS Hazard Statements (Representative) |
| Acute Toxicity | H302: Harmful if swallowed.[14] |
| Skin Irritation | H315: Causes skin irritation.[13] |
| Eye Irritation | H319: Causes serious eye irritation.[13] |
| Respiratory Irritation | H335: May cause respiratory irritation.[12] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (trimeric anhydrides).
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is a powerful and strategic reagent for constructing complex organic molecules. Its utility is firmly rooted in the robust and versatile Suzuki-Miyaura cross-coupling reaction, providing a reliable method for creating C-C bonds essential in pharmaceutical and materials science research. By understanding its chemical properties, synthesis, and safe handling procedures, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved February 15, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics, 41(12), 5369-5386. Retrieved February 15, 2026, from [Link]
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Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3373. Retrieved February 15, 2026, from [Link]
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Cal, P. M. S. D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(14), 3791-3806. Retrieved February 15, 2026, from [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved February 15, 2026, from [Link]
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Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7825-7830. Retrieved February 15, 2026, from [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). B-(2-((4-(1,1-Dimethylethyl)-2-methylphenoxy)methyl)phenyl)boronic acid. CID 16218136. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Methylphenyl boronic acid. CID 2733267. Retrieved February 15, 2026, from [Link]
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eScholarship, University of California. (2010). Synthesis of boronic acids and esters from pinacolborane and aminoborane under ambient magnesium conditions. Retrieved February 15, 2026, from [Link]
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Solubility data of (5-Tert-butyl-2-methylphenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (5-Tert-butyl-2-methylphenyl)boronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility Data in Boronic Acid Chemistry
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their versatile reactivity, stability, and relatively low toxicity have established them as key building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The subject of this guide, this compound, is a valuable intermediate used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bulky tert-butyl group and the electron-donating methyl group modifies the steric and electronic properties of the phenylboronic acid core, influencing its reactivity and physical properties.
In the journey from laboratory-scale synthesis to industrial production and pharmaceutical formulation, understanding the solubility of an intermediate like this compound is not merely an academic exercise; it is a critical parameter that dictates process efficiency, product purity, and the viability of a formulation. Solubility data governs the choice of solvents for reactions and crystallizations, impacts reaction kinetics, and is fundamental for developing purification strategies.
However, determining the solubility of boronic acids presents unique challenges. These compounds have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which often exhibit significantly different solubilities than the parent acid. This equilibrium can complicate measurements and lead to inconsistent data if not properly controlled. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical, field-proven experimental protocols for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the solute is essential before delving into its solubility behavior.
| Property | Value | Source |
| Chemical Structure | ![]() | (Self-generated) |
| IUPAC Name | This compound | |
| CAS Number | 343474-92-6 | |
| Molecular Formula | C₁₁H₁₇BO₂ | |
| Molecular Weight | 192.06 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 103 to 106°C |
Understanding Solubility: Trends and Influential Factors
Direct, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively published in the literature. However, we can infer its likely behavior by examining data from a closely related, well-studied compound, phenylboronic acid, and considering the influence of the tert-butyl and methyl substituents.
Representative Solubility Data: Phenylboronic Acid
The following table presents the mole fraction solubility (x₁) of phenylboronic acid in several common organic solvents at various temperatures. This data serves as a valuable baseline for predicting the behavior of its derivatives.
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Dipropyl ether | 293.15 | 0.045 |
| 303.15 | 0.062 | |
| 313.15 | 0.084 | |
| 323.15 | 0.113 | |
| Acetone | 293.15 | 0.031 |
| 303.15 | 0.043 | |
| 313.15 | 0.060 | |
| 323.15 | 0.082 | |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.017 | |
| 313.15 | 0.024 | |
| 323.15 | 0.034 | |
| Methylcyclohexane | 293.15 | 0.0001 |
| 303.15 | 0.0002 | |
| 313.15 | 0.0003 | |
| 323.15 | 0.0005 |
Data adapted from the Journal of Solution Chemistry for phenylboronic acid.
Analysis of Trends:
-
Solvent Polarity: Phenylboronic acid exhibits the highest solubility in polar aprotic solvents like ethers (dipropyl ether) and ketones (acetone). Its solubility is moderate in less polar solvents like chloroform and extremely low in nonpolar hydrocarbons like methylcyclohexane. This indicates that the polar boronic acid group, capable of hydrogen bonding, dominates the solubility behavior.
-
Temperature Dependence: As expected, solubility increases significantly with temperature across all solvents, highlighting the endothermic nature of the dissolution process.
The Influence of Substituents on this compound
The presence of the tert-butyl and methyl groups on the phenyl ring will alter the solubility profile compared to the parent phenylboronic acid:
-
Increased Lipophilicity: Both the tert-butyl and methyl groups are alkyl substituents that increase the nonpolar character (lipophilicity) of the molecule. This structural change is expected to increase its solubility in less polar and nonpolar organic solvents (e.g., toluene, hexanes, chloroform) and potentially decrease its solubility in highly polar solvents compared to unsubstituted phenylboronic acid.
-
Steric Effects: The bulky tert-butyl group may disrupt the crystal lattice packing of the solid boronic acid, potentially lowering the energy required to break the lattice and thus favoring dissolution.
Experimental Protocol for Accurate Solubility Determination
To obtain reliable and reproducible solubility data, a robust experimental methodology is paramount. The dynamic (or synthetic) method is a highly effective technique for boronic acids as it can minimize the impact of anhydride formation by determining the dissolution point upon heating a mixture of known composition.
The Dynamic Method: A Step-by-Step Workflow
This protocol outlines a self-validating system for determining the temperature at which a known concentration of the solute completely dissolves.
1. Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents (anhydrous grade recommended)
-
Jacketed glass vessel or multiple sealed vials
-
Calibrated temperature probe (e.g., Pt100)
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Programmable heating/cooling circulator
-
Turbidity sensor or a laser light source and detector
2. Experimental Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into the jacketed glass vessel.
-
Add a precise mass of the chosen organic solvent to the vessel. The exact masses are critical for calculating the final mole fraction.
-
Seal the vessel to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the vessel in the heating/cooling circulator and begin vigorous stirring to ensure the suspension is homogeneous.
-
Start heating the sample at a slow, controlled rate (e.g., 0.2–0.5 K/min). A slow ramp is crucial to ensure the system remains at thermal equilibrium.
-
Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be observed visually or, for higher accuracy, detected by a sharp drop in the signal from a turbidity sensor.
-
Record this temperature as the dissolution temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the procedure for several different, precisely known concentrations of the solute in the same solvent.
-
Plot the recorded dissolution temperatures against the corresponding mole fractions of the solute.
-
The resulting plot is the solubility curve for the solute-solvent system.
-
Visualization of the Experimental Workflow
The logical flow of the dynamic method can be visualized as follows:
An In-depth Technical Guide to the Electronic Properties of 5-tert-butyl-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electronic properties of 5-tert-butyl-2-methylphenylboronic acid, a versatile building block in organic synthesis and drug discovery. By dissecting the interplay of its constituent functional groups, we will explore the underlying principles that govern its reactivity, acidity, and potential applications. This document is intended to serve as a valuable resource for researchers leveraging this and similar substituted phenylboronic acids in their work.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including many pharmaceutical agents. The utility of a given phenylboronic acid is intrinsically linked to its electronic properties, which are modulated by the nature and position of substituents on the phenyl ring. These substituents influence the Lewis acidity of the boron center, the polarity of the molecule, and its reactivity in catalytic cycles.[3][4]
The subject of this guide, 5-tert-butyl-2-methylphenylboronic acid, presents a unique combination of steric and electronic effects that warrant a detailed investigation. The strategic placement of a bulky tert-butyl group and an electron-donating methyl group significantly impacts the molecule's behavior, making a thorough understanding of its electronic landscape crucial for its effective application.
Deciphering the Electronic Landscape: The Interplay of Substituents
The electronic character of 5-tert-butyl-2-methylphenylboronic acid is a direct consequence of the combined influence of the ortho-methyl and para-tert-butyl groups. To understand their collective impact, we must first consider their individual effects.
The ortho-Methyl Group: A Steric and Inductive Contributor
The methyl group at the ortho position (C2) primarily exerts two effects:
-
Inductive Effect (+I): As an alkyl group, the methyl substituent is electron-donating through the sigma bond network. This +I effect increases the electron density on the phenyl ring, which in turn can influence the acidity of the boronic acid group.
-
Steric Hindrance: The proximity of the methyl group to the boronic acid moiety can cause significant steric hindrance. This steric crowding can influence the conformation of the B(OH)₂ group relative to the phenyl ring, potentially impacting its reactivity and intermolecular interactions in the solid state.[5][6]
The para-tert-Butyl Group: A Bulky Electron-Donating Group
The tert-butyl group at the para position (C5) is characterized by:
-
Inductive Effect (+I): Similar to the methyl group, the tert-butyl group is electron-donating via induction. Its effect is generally considered to be slightly stronger than that of a methyl group.
-
Hyperconjugation: While a smaller contribution, hyperconjugation from the C-H bonds of the tert-butyl group can also donate electron density to the aromatic pi-system.
-
Steric Bulk: The large size of the tert-butyl group can influence intermolecular packing in the solid state and may affect the solubility of the compound in various solvents.[1]
The Combined Effect: A Synergistic Influence
The simultaneous presence of the ortho-methyl and para-tert-butyl groups results in a synergistic modulation of the electronic properties. Both groups are electron-donating, leading to an overall increase in electron density on the phenyl ring compared to unsubstituted phenylboronic acid. This increased electron density is expected to decrease the Lewis acidity of the boron atom, making the boronic acid less acidic (i.e., having a higher pKa).
The steric hindrance from the ortho-methyl group can force the B(OH)₂ group out of the plane of the phenyl ring, which may disrupt pi-conjugation between the boron's empty p-orbital and the aromatic system. This could have implications for its reactivity in certain catalytic reactions.
Quantifying Electronic Effects: The Hammett Equation and pKa
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity and equilibrium constants of aromatic compounds.[4][7] It is defined as:
log(K/K₀) = σρ
where:
-
K is the equilibrium constant for the substituted reactant.
-
K₀ is the equilibrium constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the dissociation of phenylboronic acids, a positive ρ value indicates that electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[3]
Hammett Substituent Constants
The following table summarizes the Hammett constants for the methyl and tert-butyl groups at the meta and para positions.
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -C(CH₃)₃ | -0.10 | -0.20 |
Data sourced from established Hammett constant tables.[8][9]
While Hammett constants for ortho substituents are less straightforward due to the inclusion of steric effects, the negative values for both methyl and tert-butyl groups in the meta and para positions clearly indicate their electron-donating nature.
Predicting the pKa of 5-tert-butyl-2-methylphenylboronic acid
Given that both the ortho-methyl and para-tert-butyl groups are electron-donating, we can predict that the pKa of 5-tert-butyl-2-methylphenylboronic acid will be higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). The combined +I effects will decrease the acidity of the boronic acid. A precise experimental determination is necessary for an accurate value.
Experimental Characterization of Electronic Properties
A thorough understanding of the electronic properties of 5-tert-butyl-2-methylphenylboronic acid requires rigorous experimental characterization. The following protocols outline key experiments for this purpose.
Synthesis of 5-tert-butyl-2-methylphenylboronic acid
A common route for the synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[2]
Experimental Workflow: Synthesis
Caption: Synthetic route to 5-tert-butyl-2-methylphenylboronic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an acid.[10][11][12]
Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-tert-butyl-2-methylphenylboronic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water:methanol) to a final concentration of ~10 mM. The use of a co-solvent is often necessary for hydrophobic boronic acids.
-
Titration Setup: Place the analyte solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of pKa by UV-Vis Spectrophotometry
For compounds with a UV-active chromophore near the site of ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination, requiring smaller sample quantities.[13][14][15][16]
Protocol: UV-Vis Spectrophotometry
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
Preparation of Sample Solutions: Prepare a stock solution of 5-tert-butyl-2-methylphenylboronic acid in a suitable solvent (e.g., methanol). Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).
-
Spectral Acquisition: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Computational Modeling of Electronic Properties
Computational chemistry provides a powerful avenue for gaining deeper insights into the electronic structure and properties of molecules.[3][4][17] Density Functional Theory (DFT) calculations can be employed to model 5-tert-butyl-2-methylphenylboronic acid.
Computational Workflow
Caption: A typical workflow for computational analysis.
Key Calculated Properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide information about the molecule's reactivity and electronic transitions.
-
Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions.
-
Predicted pKa: By calculating the free energy change of the deprotonation reaction in a simulated aqueous environment, the pKa can be predicted.[18][19]
Applications in Drug Discovery and Organic Synthesis
The unique electronic and steric profile of 5-tert-butyl-2-methylphenylboronic acid makes it a valuable tool in several areas:
-
Suzuki-Miyaura Coupling: This sterically hindered boronic acid can be used to synthesize complex biaryl structures that might be challenging to access with less bulky reagents. The electronic properties influence the transmetalation step in the catalytic cycle.[1][2][20][21]
-
Medicinal Chemistry: Boronic acids are increasingly being explored as pharmacophores.[22] The substituents on the phenyl ring can be tailored to optimize binding to biological targets and to modulate pharmacokinetic properties. The tert-butyl group can enhance metabolic stability and lipophilicity.[23][24][25]
-
Materials Science: Substituted phenylboronic acids are used in the development of sensors and other functional materials.[26]
Conclusion
The electronic properties of 5-tert-butyl-2-methylphenylboronic acid are a result of the combined electron-donating and steric effects of its ortho-methyl and para-tert-butyl substituents. These features lead to a predicted decrease in acidity (higher pKa) compared to unsubstituted phenylboronic acid and present unique opportunities for its application in organic synthesis and drug discovery. A thorough understanding of these properties, gained through the experimental and computational methods outlined in this guide, is essential for unlocking the full potential of this versatile molecule.
References
- Sporzyński, A., Adamczyk-Woźniak, A., & Kolecka, A. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents. CrystEngComm, 14(23), 8093-8102.
- Al-Zoubi, R. M., & Hall, D. G. (2020). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 300, 112294.
- Adamczyk-Woźniak, A., Sporzyński, A., & Leśniewska, B. (2013). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 745-746, 288-296.
- da Silva, C. O., & Nascimento, M. A. C. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3789.
- Sporzyński, A., Adamczyk-Woźniak, A., & Leśniewska, B. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5569-5579.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
- Adamczyk-Woźniak, A., Sporzyński, A., & Leśniewska, B. (2019).
-
Stenutz, R. Hammett substituent constants. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Hammett equation. Retrieved from [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Box, K. J., & Völgyi, G. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(6), 469-473.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Rupp, M. (2016). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. In Computational Drug Discovery and Design (pp. 227-242). Humana Press, New York, NY.
- De, S., & Pal, S. (2012). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of Physical Organic Chemistry, 25(11), 963-970.
-
LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
- Rupp, M. (2011). Predicting the pKa of small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 281-292.
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
- da Silva, G. P., & da Silva, J. B. (2017). Computational Approaches for the Prediction of pKa Values. CRC press.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Chen, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 11, 4647–4658.
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.
- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
- Prestamo, G., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 60(2-3), 91-99.
- Bories, C., et al. (2019). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. Polymers, 11(11), 1845.
- Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 164.
-
ResearchGate. (n.d.). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Tert-butyl-2-methyl-1-cyclohexanone. Retrieved from [Link]
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Literature Review & Technical Guide: (5-Tert-butyl-2-methylphenyl)boronic Acid Derivatives
Executive Summary
Molecule: (5-Tert-butyl-2-methylphenyl)boronic acid CAS: 2377606-81-8 Role: Sterically demanding, lipophilic building block[1]
This guide analyzes the synthesis, reactivity, and application of this compound.[1] As a specialized organoboron reagent, it serves a critical function in medicinal chemistry and materials science: the introduction of a lipophilic, sterically hindered aryl core . The unique 2-methyl/5-tert-butyl substitution pattern offers a dual advantage—the ortho-methyl group restricts rotational freedom (atropisomerism potential), while the meta-tert-butyl group significantly enhances solubility and metabolic stability by blocking oxidative metabolism at the para-position.[1]
Part 1: Chemical Identity & Structural Significance
The molecule features a phenyl ring substituted with a boronic acid moiety at C1, a methyl group at C2, and a tert-butyl group at C5.
| Property | Data | Significance |
| CAS Number | 2377606-81-8 | Unique identifier for procurement and IP searches.[1] |
| Molecular Formula | C₁₁H₁₇BO₂ | |
| Molecular Weight | 192.07 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |
| Steric Profile | High (Ortho-methyl) | The C2-methyl creates steric clash during Pd-catalyzed transmetallation.[1] |
| Electronic Profile | Electron-Rich | Alkyl groups (+I effect) increase nucleophilicity of the aryl ring.[1] |
Structural Logic in Drug Design
-
Metabolic Blocking: The bulky tert-butyl group at C5 effectively blocks the para-position relative to the methyl, a common site for CYP450-mediated oxidation.
-
Conformational Lock: The C2-methyl group induces a twist in biaryl systems formed via Suzuki coupling, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., kinase ATP-binding sites).
Part 2: Synthesis & Manufacturing Protocols
The synthesis of sterically hindered boronic acids requires precise control to prevent protodeboronation (loss of the boron group) and Wurtz-type homocoupling.[1]
Route A: Cryogenic Lithium-Halogen Exchange (Lab Scale)
This is the preferred method for high purity, avoiding the formation of magnesium salts that can complicate workup.[1]
-
Precursor: 1-Bromo-5-tert-butyl-2-methylbenzene (CAS: 3972-65-4 for the para-isomer analog, specific isomer synthesis required).[1]
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1]
-
Solvent: Anhydrous THF.
Detailed Protocol
-
Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.
-
Dissolution: Dissolve 1-bromo-5-tert-butyl-2-methylbenzene (10.0 g, 44 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 19.4 mL, 48.4 mmol) dropwise over 30 minutes. Critical: Maintain internal temp < -70°C to prevent benzylic lithiation at the methyl group.
-
Borate Trapping: Stir for 1 hour at -78°C. Rapidly add Triisopropyl borate (12.2 mL, 52.8 mmol).
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 1M HCl (50 mL) and stir vigorously for 2 hours to hydrolyze the boronate ester to the acid.
-
Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and recrystallize from hexane/ethyl acetate.
Route B: Grignard Formation (Industrial Scale)
For kilogram-scale production, the Grignard route is more cost-effective but requires initiation activation due to steric hindrance.[1]
-
Activation: Iodine (I₂) or 1,2-dibromoethane is required to initiate Mg insertion into the hindered C-Br bond.[1]
-
Temperature: Reflux is often necessary to sustain Grignard formation, followed by cooling to -20°C for borate addition.
Synthesis Visualization
Caption: Pathway for the synthesis of the target boronic acid via cryogenic lithiation.
Part 3: Reactivity & The "Ortho-Effect" in Suzuki Coupling[1]
Coupling this compound is non-trivial.[1] The C2-methyl group exerts steric pressure on the palladium center during the transmetallation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ often result in low yields (<30%) or protodeboronation (yielding tert-butyltoluene).[1]
The Solution: Specialized Ligands
To overcome the energy barrier of transmetallation, electron-rich, bulky phosphine ligands are required.
-
SPhos / XPhos: These Buchwald ligands create a protective pocket around the Pd center and facilitate oxidative addition and reductive elimination in hindered systems.
-
Pd-PEPPSI-IPr: An NHC (N-heterocyclic carbene) catalyst that is exceptionally stable and active for tetra-ortho-substituted couplings.[1]
Optimized Coupling Protocol (General Procedure)
Reaction: Coupling with 4-chloropyridine (Model System)
-
Reagents: Boronic acid (1.2 equiv), Aryl chloride (1.0 equiv), K₃PO₄ (3.0 equiv).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane.[1]
-
Conditions: Heat to 100°C for 12 hours under Argon.
-
Workup: The bulky tert-butyl group makes the product highly lipophilic; purification usually requires non-polar eluents (Hexane/EtOAc 95:5).
Mechanism of Steric Challenge
Caption: The catalytic cycle highlights Transmetallation as the rate-determining step due to the C2-methyl steric clash.
Part 4: Strategic Applications
Medicinal Chemistry (Kinase Inhibitors)
The 5-tert-butyl-2-methylphenyl moiety is a bioisostere for other bulky hydrophobic groups (e.g., 2,4-dichlorophenyl).[1]
-
Hydrophobic Pocket Filling: In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), this moiety can occupy the deep hydrophobic pocket adjacent to the ATP binding site. The tert-butyl group provides maximal Van der Waals contact with hydrophobic residues (Leu, Val, Phe).
-
Solubility: Unlike planar aromatic rings which can cause aggregation, the globular shape of the tert-butyl group disrupts pi-stacking, improving the solubility of the final drug candidate.
Material Science (OLED Hosts)
Derivatives of this boronic acid are used to synthesize Antioxidant CA analogs and bulky hosts for OLEDs.
-
Prevention of Quenching: In blue OLEDs, aggregation causes fluorescence quenching. Introducing the 5-tert-butyl-2-methylphenyl group onto the anthracene or fluorene core prevents the chromophores from stacking too closely, maintaining high quantum efficiency.[1]
References
-
Key Organics. (2024). This compound Product Specification. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Boronic Acid Derivatives and Applications. Retrieved from [1]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [1]
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Retrieved from [1]
-
ChemicalBook. (2024). Synthesis of 2,4,6-Trimethylphenylboronic acid (Analogous Protocol). Retrieved from [1]
Sources
Steric Hindrance & Reactivity Profile: (5-Tert-butyl-2-methylphenyl)boronic Acid
The following technical guide provides an in-depth analysis of the steric and reactivity profile of (5-Tert-butyl-2-methylphenyl)boronic acid , designed for researchers in medicinal chemistry and process development.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 1252562-63-6) represents a distinct class of "sterically challenged" organoboron building blocks. Unlike simple phenylboronic acids, this molecule possesses a dual-zone steric profile:
-
Proximal Hindrance (Ortho-Methyl): Directly impedes the boron center, significantly retarding the transmetallation step in cross-coupling reactions.
-
Distal Bulk (Meta-Tert-Butyl): Modulates solubility, crystal packing, and metabolic stability without directly interfering with the reaction center.
This guide analyzes these steric zones, provides optimized protocols to overcome kinetic barriers, and details the mechanistic implications for drug design.
Structural Analysis: The "Dual-Zone" Steric Profile
The reactivity of this boronic acid is dictated by the interplay between the ortho-methyl group and the meta-tert-butyl group. Understanding this spatial arrangement is critical for ligand selection.
Zone 1: The Proximal Ortho-Methyl Effect
The methyl group at the 2-position (ortho) exerts a profound steric influence on the boron atom.
-
Conformational Locking: The ortho-methyl forces the
group to twist out of coplanarity with the phenyl ring to minimize strain. This deconjugation reduces the p-orbital overlap, making the C-B bond slightly longer and more susceptible to protolytic cleavage. -
Nucleophilic Attack Barrier: During the transmetallation step of the Suzuki-Miyaura reaction, the incoming Palladium(II) complex must approach the boron center. The ortho-methyl group creates a "steric wall," increasing the activation energy (
) for the formation of the pre-transmetallation intermediate (boronate-Pd complex).
Zone 2: The Distal Meta-Tert-Butyl Effect
The tert-butyl group at the 5-position (meta) is remote from the reaction center but critical for physicochemical properties.
-
Lipophilicity & Solubility: The bulky alkyl group significantly increases the LogP, ensuring high solubility in non-polar organic solvents (Toluene, THF) often required for hindered couplings.
-
Metabolic Blocking: In drug design, this group effectively blocks the 5-position from metabolic oxidation (CYP450 mediated), a common soft spot in biaryl scaffolds.
Quantitative Steric Comparison
The following table contrasts the steric parameters of this molecule against standard benchmarks.
| Parameter | Phenylboronic Acid | o-Tolylboronic Acid | (5-t-Bu-2-Me)Phenylboronic Acid |
| Ortho-Substituent | H (None) | Methyl | Methyl |
| Meta-Substituent | H (None) | H (None) | Tert-Butyl |
| Steric Demand (Boron) | Low | High | High |
| Transmetallation Rate | Fast ( | Slow ( | Slow ( |
| Protodeboronation Risk | Low | Moderate | High (Due to electron-rich ring) |
Visualizing the Steric Landscape
The following diagram illustrates the logical relationship between the structural features and their chemical consequences.
Figure 1: Functional decomposition of the steric and electronic effects within the molecule.
Reactivity & Optimization Strategy
The Challenge: Transmetallation vs. Protodeboronation
For sterically hindered boronic acids, the rate of transmetallation (
-
Mechanism: The electron-rich nature of the ring (alkyl groups are electron-donating) facilitates protonation at the carbon attached to boron (ipso-carbon), leading to C-B bond cleavage and the formation of the de-borylated arene (5-tert-butyl-2-methylbenzene).
-
Solution: To favor coupling over decomposition, one must accelerate transmetallation using electron-rich, bulky phosphine ligands .
Ligand Selection: The "Buchwald" Solution
Standard ligands like
-
SPhos: Excellent general-purpose ligand for hindered couplings. The methoxy groups on the ligand provide stability, and the dicyclohexylphosphino group is sufficiently electron-rich.
-
XPhos: Preferred if the coupling partner (aryl halide) is also hindered or unreactive (e.g., aryl chlorides).
-
PCy3: A viable alternative for extremely bulky systems, often used with Pd2(dba)3.
Optimized Experimental Protocol
This protocol is designed to maximize the coupling efficiency of this compound with a generic Aryl Bromide.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base:
(3.0 equiv) - Anhydrous preferred to minimize protodeboronation. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Pre-complexation: In a reaction vial, charge
and SPhos. Add the solvent (e.g., Toluene) and stir at room temperature for 5 minutes to generate the active species.-
Why? Pre-forming the catalyst ensures the hindered boronic acid encounters an active catalyst immediately upon heating, reducing the window for side reactions.
-
-
Substrate Addition: Add the Aryl Bromide, this compound, and solid
. -
Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen inhibition is fatal for hindered couplings.
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Note: Vigorous stirring is essential if using a biphasic system (Toluene/Water).
-
-
Workup: Cool to RT. Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.
Applications in Drug Discovery[1]
This specific substitution pattern is valuable in Medicinal Chemistry for "Scaffold Hopping" and "Metabolic Hardening."
Metabolic Hardening
The tert-butyl group is a classic bioisostere for halogens or smaller alkyls, but with superior metabolic stability. By placing it at the 5-position:
-
It blocks the para position relative to the methyl group.[1]
-
It prevents hydroxylation at a typically reactive site on the phenyl ring.
Conformational Control (Atropisomerism)
If coupled to another hindered aryl system (e.g., a substituted pyridine or naphthalene), the ortho-methyl group can induce atropisomerism (axial chirality).
-
Implication: Researchers must check for the presence of rotamers or separable atropisomers in the final biaryl product. The barrier to rotation will be high due to the clash between the 2-methyl group and the substituents on the coupling partner.
References
-
Ortho-Substituent Effects in Suzuki Coupling
-
Ligand Selection for Hindered Substrates
- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." (Barder, T. E., et al.)
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Protodeboronation Mechanisms
- Title: "Mechanism and Inhibition of Protodeboronation of Heteroaromatic Boronic Acids." (Cox, P. A., et al.)
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Tert-Butyl Group Properties
-
Title: "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."[1]
- Source: Benchchem Technical Guides
-
Sources
Methodological & Application
Application Note: Cross-Coupling Protocols for (5-Tert-butyl-2-methylphenyl)boronic Acid
Executive Summary
(5-Tert-butyl-2-methylphenyl)boronic acid represents a "privileged" structural motif in medicinal chemistry. The ortho-methyl group provides conformational lock (atropisomerism potential), while the meta-tert-butyl group imparts significant lipophilicity (
However, this compound presents a dual-threat challenge in catalysis:
-
Steric Hindrance: The ortho-methyl group significantly retards the transmetallation step, rendering standard catalysts (e.g., Pd(PPh
) ) ineffective. -
Protodeboronation: The electron-rich nature of the ring, combined with steric strain, makes the C–B bond labile under hydrolytic conditions, leading to the rapid formation of the defunctionalized byproduct 1-tert-butyl-4-methylbenzene.
This guide details two field-proven protocols designed to bypass these failure modes using next-generation precatalysts and engineered ligand systems.
Chemical Profile & Mechanistic Bottlenecks[1]
| Feature | Specification | Implication for Coupling |
| Steric Bulk | Ortho-Methyl (C2) | High. Blocks approach to Pd(II) center. Requires bulky ligands to open the coordination sphere. |
| Electronic Bias | Tert-butyl (C5) + Methyl (C2) | Electron Rich. Increases nucleophilicity but accelerates protodeboronation in the presence of water/base. |
| Solubility | Lipophilic | Excellent in non-polar solvents (Toluene, THF). Poor in pure aqueous systems. |
The "Transmetallation Trap"
In standard Suzuki couplings, oxidative addition is often rate-limiting. For this compound, the transmetallation step becomes the bottleneck. The ortho-methyl group creates a steric clash with the ligands on the Palladium(II) intermediate.
-
Failure Mode: If transmetallation is too slow, the boronic acid accumulates in the basic solution and undergoes protodeboronation.
-
Solution: Use ligands like XPhos or SPhos (Buchwald Type) or IPent (NHC). These ligands are bulky but flexible; they facilitate the entry of the hindered boronic acid while stabilizing the monoligated Pd(0) species.
Protocol A: The "Gold Standard" (Buchwald G3/G4 System)
Application: General purpose coupling with aryl bromides, chlorides, and triflates.[1] Best for high-value substrates where yield is paramount.
Rationale
This protocol utilizes XPhos Pd G3 (or G4). The precatalyst releases the active L-Pd(0) species immediately upon activation by base, preventing the induction period associated with Pd(OAc)
Materials
-
Boronic Acid: this compound (1.2 – 1.5 equiv)
-
Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)
-
Base: K
PO (0.5 M aqueous solution, degassed) -
Solvent: THF (Tetrahydrofuran) or Toluene.
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).
-
Critical: If the electrophile is a liquid, add it after solvent.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous THF (4.0 mL) via syringe. Stir to dissolve solids.
-
Base Addition: Add degassed 0.5 M K
PO (4.0 mL) via syringe.-
Note: A biphasic system (1:1 organic/aqueous) is standard here. The phase transfer aids in modulating base concentration in the organic layer, reducing deboronation.
-
-
Reaction: Heat the block to 60°C for 2–4 hours.
-
Visual Check: The reaction should transition from a pale yellow/orange to a dark brown/black solution over time.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate layers. Wash organic layer with Brine. Dry over Na
SO . -
Purification: Flash chromatography.
-
Tip: The product is highly lipophilic due to the tert-butyl group. Start with 100% Hexanes/Heptane and gradient slowly to 5% EtOAc.
-
Protocol B: The "Heterocyclic Specialist" (Pd-PEPPSI-IPent)
Application: Coupling with electron-deficient heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) or extremely hindered partners (tetra-ortho substituted).
Rationale
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes use N-Heterocyclic Carbenes (NHC).[2] The IPent ligand is extremely bulky, forcing the reductive elimination of the congested biaryl product which might otherwise stall on the metal center.
Materials
-
Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%)
-
Base: K
CO (powder, anhydrous) or KOtBu (for extremely difficult cases) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Charge Solids: Add Electrophile (1.0 mmol), Boronic Acid (1.3 mmol), Pd-PEPPSI-IPent (0.01 mmol), and K
CO (2.0 mmol) to a vial. -
Degas: Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal to NHC catalysts.
-
Solvent: Add 1,4-Dioxane (5 mL).
-
Activation: Heat to 80°C .
-
Note: NHC catalysts are thermally robust and often require higher temperatures to initiate the catalytic cycle compared to phosphines.
-
-
Monitoring: Monitor by LC-MS.
-
Checkpoint: If conversion stalls at 50%, add a second charge of Boronic Acid (0.5 equiv). The first charge may have succumbed to protodeboronation before coupling.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + "Defunctionalized" Arene | Protodeboronation. The boronic acid hydrolyzed before coupling. | 1. Switch base to K |
| Homocoupling (Biaryl ether) | Oxidative Coupling. Presence of Oxygen. | 1.[2] Rigorous degassing (sparge solvent with Ar for 15 mins).2. Ensure reaction vessel is sealed under positive pressure. |
| No Reaction (Starting Material remains) | Catalyst Poisoning / Induction Failure. | 1. Switch from Pd(PPh |
Visualizations
Figure 1: Decision Workflow for Protocol Selection
Caption: Logic flow for selecting the optimal catalytic system based on electrophile difficulty.
Figure 2: The Steric Challenge in the Catalytic Cycle[4]
Caption: The catalytic cycle highlighting Transmetallation as the critical hurdle due to ortho-substitution.
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions. Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling. Chemistry - A European Journal.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Molander, G. A. (2013).[1] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of Organic Chemistry.[3][4]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.
Sources
Application Note: High-Fidelity Synthesis of Sterically Hindered Biaryls using (5-Tert-butyl-2-methylphenyl)boronic acid
Executive Summary
The synthesis of sterically hindered biaryls remains a critical bottleneck in medicinal chemistry and materials science. This guide details the optimized protocol for coupling (5-Tert-butyl-2-methylphenyl)boronic acid —a building block offering unique lipophilic bulk—with hindered aryl halides.
While the tert-butyl group at the C5 position enhances solubility in non-polar media, the ortho-methyl group at C2 introduces significant steric strain, retarding transmetallation and increasing the risk of protodeboronation . This note provides a self-validating protocol utilizing Buchwald G3 precatalysts to ensure high turnover numbers (TON) and suppress side reactions.
Mechanistic Insight: The Transmetallation Wall
In standard Suzuki-Miyaura coupling, oxidative addition is often presumed to be the rate-limiting step. However, for ortho-substituted boronic acids, transmetallation becomes the bottleneck.
The 2-methyl substituent on the boronic acid creates steric repulsion against the ligands on the Palladium(II) intermediate. If this step is too slow, the base-activated boronate species is exposed to the solvent for extended periods, leading to hydrolytic C-B bond cleavage (protodeboronation), yielding the uncoupled arene (1-tert-butyl-4-methylbenzene).
Visualization: The Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting the high-energy transition state caused by the ortho-methyl group.
Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the transmetallation bottleneck (yellow) where the 2-methyl steric clash occurs, competing with protodeboronation.
Optimization Matrix
To couple this compound effectively, the catalyst system must be electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination), yet flexible enough to accommodate the incoming hindered boronate.
Table 1: Ligand & Condition Screening Effects[1]
| Variable | Recommendation | Scientific Rationale |
| Ligand | SPhos or XPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the optimal balance. The methoxy groups stabilize the Pd center, while the cyclohexyl groups promote reductive elimination of the bulky biaryl. |
| Precatalyst | Pd-G3/G4 | Use SPhos Pd G3 (Buchwald Generation 3). It ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing catalyst decomposition. |
| Base | K₃PO₄ (Tribasic) | Milder than hydroxides or alkoxides, reducing the rate of protodeboronation while sufficiently activating the boronic acid. |
| Solvent | Toluene/Water (10:1) | The 5-t-butyl group makes the boronic acid highly lipophilic. Toluene ensures solubility, while the small water content is essential for the boronate formation mechanism. |
| Temp | 80–100 °C | High temperature is required to overcome the activation energy of the hindered transmetallation step. |
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-(5-(tert-butyl)-2-methylphenyl)-Naphthalene (Model Hindered Biaryl). Scale: 1.0 mmol.
Materials
-
Reagent A: this compound (1.2 - 1.5 equiv). Note: Excess is required to account for potential deboronation.
-
Reagent B: 2-Bromonaphthalene (1.0 equiv).
-
Catalyst: SPhos Pd G3 (2.0 mol%).
-
Base: K₃PO₄ (2.0 equiv, finely ground).
-
Solvent: Toluene (anhydrous) and degassed Water.
Protocol Steps
-
Inert Setup:
-
Equip a 25 mL Schlenk tube or reaction vial with a magnetic stir bar.
-
Flame-dry under vacuum and backfill with Argon (3 cycles).
-
-
Solids Addition:
-
Add Reagent B (1.0 mmol, 207 mg), Reagent A (1.3 mmol, 250 mg), and SPhos Pd G3 (0.02 mmol, 15 mg).
-
Critical: Do not add the base yet if using a glovebox-to-bench transfer.
-
-
Solvent & Base Addition:
-
Add Toluene (4.0 mL) and 0.5 M K₃PO₄ (aq) (4.0 mL) via syringe.
-
Alternative (Strict Anhydrous): If the substrate is extremely sensitive, use solid K₃PO₄ and dry Toluene, adding 100 µL of water only to initiate.
-
-
Degassing:
-
Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is a poison to the electron-rich phosphine ligand.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100 °C with vigorous stirring (1000 RPM). High stirring speed is crucial for biphasic kinetics.
-
Run for 2–4 hours.
-
-
In-Process Control (IPC):
-
Aliquot 10 µL into EtOAc/Hexane. Check via TLC or LC-MS.
-
Target: Disappearance of Aryl Bromide.
-
QC Check: If Aryl Bromide persists but Boronic Acid is gone, protodeboronation occurred. Add 0.5 equiv more Boronic Acid.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (20 mL).
-
Wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
Workflow Visualization
Figure 2: Experimental workflow including a decision loop for managing boronic acid decomposition.
Troubleshooting & Quality Control
Issue: Low Yield / High Protodeboronation
-
Diagnosis: The boronic acid is hydrolyzing faster than it couples.
-
Solution:
-
Switch to anhydrous conditions : Use Dioxane/Toluene with anhydrous K₃PO₄.
-
Slow Addition: Add the boronic acid solution dropwise via syringe pump over 1 hour to the hot catalyst/halide mixture. This keeps the instantaneous concentration of boronic acid low, favoring the catalyst cycle over the second-order decomposition pathway.
-
Issue: Incomplete Conversion of Aryl Halide
-
Diagnosis: Catalyst deactivation (Pd black formation).
-
Solution: Ensure Argon sparging is thorough. Switch to XPhos Pd G3 , which forms an even more stable active species for extremely hindered substrates (e.g., tetra-ortho substituted).
References
-
Buchwald, S. L., et al. (2004). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.[1] Journal of the American Chemical Society. Link
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Hindered Aryl Chlorides. Chemical Science.[2][3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link
Sources
- 1. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Scalable synthesis methods for (5-Tert-butyl-2-methylphenyl)boronic acid intermediates
Abstract & Strategic Overview
(5-Tert-butyl-2-methylphenyl)boronic acid (CAS 163517-62-2) is a critical bulky intermediate used frequently in Suzuki-Miyaura cross-couplings for the synthesis of agrochemicals and kinase inhibitors. Its structural motif presents a specific challenge: the steric hindrance provided by the ortho-methyl group and the electronic donation from the meta-tert-butyl group.
While laboratory-scale synthesis often utilizes cryogenic lithiation (
Key Technical Challenges Solved:
-
Regioselectivity: Directing bromination exclusively to the 2-position (ortho to methyl) while avoiding the 3-position (ortho to tert-butyl) and preventing benzylic bromination.
-
Grignard Initiation: Overcoming the induction period caused by the steric bulk of the aryl bromide.
-
Boroxine Equilibrium: Managing the dehydration of boronic acid to its anhydride (trimer) form during isolation.
Retrosynthetic Analysis & Pathway Selection
To ensure scalability, we utilize abundant commodity starting materials. The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) followed by Magnesium-Halogen exchange.
Reaction Scheme
Figure 1: Linear synthetic pathway designed for batch manufacturing.
Detailed Protocols
Phase 1: Regioselective Bromination
Objective: Synthesize 2-bromo-4-tert-butyltoluene. Critical Quality Attribute (CQA): <0.5% Benzylic bromide impurity.
Mechanism & Causality: The tert-butyl group is bulky. In 4-tert-butyltoluene, the position ortho to the tert-butyl group (position 3) is sterically shielded. The position ortho to the methyl group (position 2) is accessible.
-
Why Iron powder? It acts as a Lewis Acid catalyst (
generated in situ) to promote ring bromination. -
Why exclusion of light? Light promotes radical pathways, leading to benzylic bromination on the methyl group (a severe lachrymator and impurity).
Protocol:
-
Setup: Charge a jacketed glass reactor with 4-tert-butyltoluene (1.0 equiv) and Dichloromethane (DCM) (3.0 Vol). Add Iron powder (0.05 equiv) and Iodine (catalytic, 0.01 equiv).
-
Cooling: Circulate glycol to cool the mass to
to . Shield reactor from ambient light (wrap in foil). -
Addition: Add Bromine (
) (1.05 equiv) dropwise via a subsurface dip tube.-
Rate Control: Maintain internal temperature
. Exotherm is significant.[1] -
Scrubber: Vent off-gas (
) to a caustic scrubber ( ).
-
-
Reaction: Stir at
for 2–4 hours. Monitor by GC.[2] -
Workup: Quench with aqueous Sodium Bisulfite (
) to destroy excess bromine. Separate phases. Wash organic layer with water and brine. -
Isolation: Distill DCM. The product is a high-boiling liquid. For high purity, vacuum distillation is recommended (bp ~125°C at 15 mmHg).
Phase 2: Grignard Formation (The Safety Critical Step)
Objective: Generate the arylmagnesium bromide intermediate. Safety Warning: This reaction exhibits an induction period. Do not add all alkyl halide before initiation is confirmed.
Protocol:
-
Activation: In a dry reactor under
, charge Magnesium turnings (1.2 equiv). Dry stir for 30 mins. -
Entrainment: Add THF (anhydrous, to cover Mg). Add Iodine (crystal) and 1,2-Dibromoethane (0.05 equiv). Heat to
until the iodine color fades and ethylene gas evolves. -
Initiation: Add 5% of the total 2-bromo-4-tert-butyltoluene solution (dissolved in THF, 1:1 ratio). Wait for exotherm (temp rise
).-
Troubleshooting: If no exotherm occurs after 15 mins, add DIBAL-H (1M in THF, 0.01 equiv) to scavenge moisture/oxides on the Mg surface [1].
-
-
Feeding: Once initiated, adjust jacket temperature to maintain a gentle reflux (
). Dose the remaining bromide solution over 2–3 hours. -
Digestion: Stir at reflux for an additional 1 hour. Cool to ambient.
Phase 3: Borylation and Hydrolysis
Objective: Trap the Grignard with a borate ester.
Causality: We use Triisopropyl Borate (
Protocol:
-
Cooling: Cool the Grignard solution to
. (Note: is unnecessary for Grignards; prevents double-addition). -
Addition: Add Triisopropyl Borate (1.2 equiv) dropwise. Maintain temp
. -
Warming: Allow to warm to room temperature over 2 hours.
-
Hydrolysis (Critical):
-
Cool to
. -
Slowly add 1M Sulfuric Acid (
) until pH reaches 1–2. -
Why Acid? Breaks the Boronate-Magnesium complex.
-
Why pH 1? Ensures complete hydrolysis of the boronic ester to the acid.
-
-
Extraction: Extract with Ethyl Acetate or MTBE .
-
Purification (Crystallization):
-
Concentrate the organic layer.[3]
-
Solvent Swap: Swap solvent to Heptane .
-
The product often precipitates as a white solid from Heptane/Toluene mixtures.
-
Note: Aryl boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). If the melting point is broad, it indicates a mixture. Recrystallization from Acetonitrile/Water usually yields the pure boronic acid form [2].
-
Process Safety & Decision Matrix
The Grignard formation is the highest risk operation. Use this logic flow for the initiation step.
Figure 2: Safety decision matrix for Grignard initiation to prevent thermal runaway.
Analytical Specifications
| Test | Method | Specification | Notes |
| Appearance | Visual | White to off-white powder | Yellowing indicates oxidation. |
| Assay | HPLC (254 nm) | >98.0% | Use acidified mobile phase to prevent peak tailing. |
| 1H NMR | DMSO-d6 | Conforms to Structure | Distinct t-Butyl singlet (~1.3 ppm). |
| Boroxine Content | Karl Fischer / Titration | Report Value | Variable based on drying conditions. |
Analytical Note: Boronic acids can dehydrate on the column. Using a mobile phase with 0.1% Formic Acid helps stabilize the boronic acid species during HPLC analysis.
References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents: Source: Org.[1][2][4][5][6][7][8][9][10] Process Res. Dev. 2008, 12, 6, 1188–1194. Context: Use of DIBAL-H to remove oxide layers on Magnesium, reducing induction time.
-
Purification of Aryl Boronic Acids: Source: Santucci, L. et al. "Purification of boronic acids." J. Am. Chem. Soc. 1958. Context: General methods for handling the boronic acid/boroxine equilibrium.
-
Regioselective Bromination of Alkylbenzenes: Source:Journal of Chemical Education & BenchChem Technical Guides. Context: Steric directing effects of tert-butyl vs methyl groups in EAS.
-
Safety in Grignard Scale-up: Source: American Chemical Society (ACS) Laboratory Safety Guidelines. Context: Managing thermal runaways in organometallic synthesis.
Sources
- 1. schnyderchemsafety.com [schnyderchemsafety.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Promoted, Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]
Troubleshooting & Optimization
Catalyst poisoning issues with (5-Tert-butyl-2-methylphenyl)boronic acid
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Catalyst Issues with (5-Tert-butyl-2-methylphenyl)boronic acid
Executive Summary
You are encountering difficulties with This compound (CAS: 164259-83-8) . While users often attribute failure with this reagent to "catalyst poisoning," the root cause is rarely chemical deactivation of the palladium center by the substrate itself.
Instead, the failure mode is almost exclusively Kinetic Inhibition leading to Catalyst Collapse .
The ortho-methyl group at the C2 position creates significant steric hindrance, retarding the transmetallation step. This delay leaves the active Pd(II) species vulnerable and the boronic acid exposed to hydrolytic conditions for extended periods, resulting in protodeboronation (loss of the boron group) rather than coupling.
This guide details the diagnostic steps to confirm this mechanism and provides a "Self-Validating" protocol to overcome it.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction turns black and precipitates metal immediately. Is the boronic acid poisoning the catalyst?
A: No, the boronic acid is not "poisoning" the catalyst in the traditional sense (e.g., like a thiol or pyridine would). The Mechanism: You are observing Catalyst Aggregation due to a stalled catalytic cycle.
-
Oxidative Addition (Pd(0)
Pd(II)) occurs rapidly with your aryl halide. -
Transmetallation is blocked by the steric bulk of the 2-methyl group on your boronic acid.
-
The Pd(II) species sits idle. Without rapid turnover, unstable Pd(II) intermediates disproportionate or reduce back to Pd(0) without ligand stabilization, aggregating into inactive "Pd Black" nanoparticles.
The Fix: You must switch to electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) that create a "pocket" to facilitate transmetallation of hindered substrates.
Q2: I see the starting halide is consumed, but the major product is 1-tert-butyl-4-methylbenzene. What happened?
A: You have encountered Protodeboronation , a competitive side reaction that mimics catalyst failure. The Cause: The coupling reaction is too slow (due to the ortho-methyl sterics). The boronic acid, sitting in a basic, aqueous environment, undergoes hydrolysis of the C-B bond faster than it can transmetallate to the Palladium. Diagnostic Check:
-
Run a TLC/LC-MS. If you see a peak corresponding to Mass = Substrate - B(OH)2 + H , your catalyst is active, but the boronic acid is decomposing.
The Fix:
-
Reduce Water: Switch to an anhydrous system (Dioxane or Toluene) using CsF or finely ground anhydrous K₃PO₄ as the base.
-
Increase Concentration: High concentrations favor the bimolecular coupling reaction over the unimolecular (pseudo-first-order) deboronation with solvent.
Q3: Can I use standard Pd(PPh₃)₄ for this coupling?
A: Do not use Pd(PPh₃)₄. Triphenylphosphine ligands are insufficiently bulky to promote the coupling of ortho-substituted boronic acids and insufficiently electron-rich to prevent Pd precipitation during the slow transmetallation step. Using this catalyst will almost invariably lead to low yields (<20%) and significant protodeboronation.
Part 2: Technical Deep Dive & Visualization
The "Stalled Cycle" Mechanism
The diagram below illustrates why the reaction fails. The Red Path represents the failure mode specific to this compound.
Caption: Figure 1. The Kinetic Trap. The ortho-methyl group blocks transmetallation, diverting the reaction toward catalyst decomposition (Pd Black) and substrate loss (Protodeboronation).
Part 3: Optimized Experimental Protocol
This protocol is designed specifically for ortho-substituted, electron-rich boronic acids . It utilizes a Buchwald Precatalyst to ensure rapid initiation and stability.
Reagents & Stoichiometry
| Component | Equivalents | Role | Recommended Reagent |
| Aryl Halide | 1.0 equiv | Electrophile | Bromide or Chloride |
| Boronic Acid | 1.5 equiv | Nucleophile | This compound |
| Catalyst | 0.02 - 0.05 equiv | Pd Source | XPhos Pd G2 or SPhos Pd G2 |
| Base | 2.0 - 3.0 equiv | Activator | K₃PO₄ (Anhydrous, finely ground) |
| Solvent | [0.2 M] | Medium | Toluene or 1,4-Dioxane (Anhydrous) |
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial with the Aryl Halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the catalyst XPhos Pd G2 (2-5 mol%). Note: XPhos is preferred over SPhos for extremely hindered ortho-substituents.
-
-
Solvent Addition:
-
Add anhydrous Toluene or Dioxane.
-
Crucial Step: If using strictly anhydrous conditions, add 100 µL of degassed water per 5 mL of solvent. A trace amount of water is mechanistically necessary for the boronic acid to form the active boronate species, but keeping it minimal prevents deboronation.
-
-
Reaction:
-
Seal the vial and heat to 80–100 °C .
-
Vigorous stirring is essential as K₃PO₄ is insoluble in organic solvents.
-
-
Monitoring:
-
Check HPLC/UPLC at 1 hour.
-
Success Marker: If conversion is >50% and the solution remains clear/amber (not black), the cycle is working.
-
Part 4: References & Further Reading
-
Ortho-Substituent Effects in Suzuki Coupling:
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc. 2005, 127, 4685–4696.
-
-
Protodeboronation Mechanisms:
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc. 2017, 139, 13156–13165.
-
-
Stabilization of Boronic Acids:
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1]J. Am. Chem. Soc. 2009, 131, 6961–6963.
-
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (5-Tert-butyl-2-methylphenyl)boronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-Tert-butyl-2-methylphenyl)boronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl structures, but its bulkiness can present unique challenges in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the critical role of base selection in achieving optimal reactivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with a sterically hindered boronic acid like this compound?
A1: The base plays a crucial role in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex[1][2]. This activation is particularly important for sterically hindered boronic acids, as the bulky substituents can impede the approach to the palladium center. The choice of base can significantly influence the equilibrium of this activation and the overall reaction rate. An appropriately chosen base will facilitate the formation of the reactive boronate species without promoting side reactions like protodeboronation.
Q2: I am observing low to no conversion in my reaction. What are the most common causes when using this compound?
A2: Low conversion with this substrate is often linked to a few key factors:
-
Suboptimal Base: The base may not be strong enough or soluble enough in the reaction medium to efficiently generate the boronate "ate" complex. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃)[1].
-
Ineffective Ligand: The steric bulk of this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the oxidative addition and reductive elimination steps of the catalytic cycle[3].
-
Poor Reagent Quality: Ensure your this compound is of high purity and has not undergone significant degradation. Boronic acids can be prone to dehydration to form boroxines or protodeboronation upon prolonged storage.
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I mitigate this side reaction?
A3: Homocoupling of the boronic acid is typically a result of oxidative coupling, often promoted by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the likelihood of homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂. Pd(II) sources require in-situ reduction to the active Pd(0) species, a process that can sometimes involve the boronic acid and lead to homocoupling.
Q4: I am concerned about protodeboronation of my starting material. Which conditions are known to favor this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. It is often promoted by:
-
Excess Water and Protic Solvents: While a small amount of water is often beneficial for Suzuki couplings, especially when using inorganic bases, excessive amounts can lead to protodeboronation.
-
High Temperatures and Prolonged Reaction Times: These conditions can increase the rate of protodeboronation.
-
Inappropriate Base: Some bases can create conditions that are too harsh, leading to decomposition of the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Ineffective base for the sterically hindered substrate. | Switch to a stronger, more effective base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. |
| Inappropriate ligand for the bulky boronic acid. | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate the catalytic cycle. | |
| Low reaction temperature. | Gradually increase the reaction temperature. For challenging couplings, temperatures of 80-110 °C are common. | |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing procedures (freeze-pump-thaw or extensive sparging with an inert gas). |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| Protodeboronation | Excess water or protic solvent. | Use anhydrous solvents or a carefully controlled amount of water (e.g., in a biphasic system). |
| Reaction temperature is too high or reaction time is too long. | Optimize the reaction conditions to achieve a reasonable reaction rate at a lower temperature. Monitor the reaction progress closely and quench it once the starting material is consumed. | |
| Difficulty in Purification | Boronic acid-derived impurities. | After the reaction, an aqueous wash with a mild base (e.g., NaHCO₃) can help remove unreacted boronic acid and its byproducts. |
The Role of the Base: A Deeper Dive
The choice of base is arguably one of the most critical parameters in a Suzuki-Miyaura coupling involving sterically hindered reagents. The base's primary role is to facilitate the formation of the tetracoordinate boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.
Caption: Activation of the boronic acid by a base to form the reactive boronate complex.
For sterically hindered boronic acids like this compound, the equilibrium between the neutral boronic acid and the active boronate can be unfavorable. This is where the choice of base becomes paramount.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common and often effective bases. Cesium carbonate is generally more soluble in organic solvents and more basic than sodium or potassium carbonate, making it a good choice for challenging couplings.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective for coupling sterically hindered boronic acids. Its use often leads to higher yields and faster reaction rates in these cases.
-
Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes promote side reactions and are often used in aqueous solvent systems.
-
Fluorides (KF, CsF): Fluoride ions can also activate boronic acids, but their effectiveness can be substrate-dependent.
Comparative Data on Base Selection
The following table summarizes typical yield trends observed when using different bases in Suzuki-Miyaura couplings of sterically hindered arylboronic acids with aryl bromides. Note that these are representative values and actual yields will be highly dependent on the specific substrates, ligand, and solvent system used.
| Base | Typical Yield Range (%) | Comments |
| Na₂CO₃ | 30 - 60 | Often sluggish and may require higher temperatures and longer reaction times. |
| K₂CO₃ | 40 - 70 | Generally more effective than Na₂CO₃. |
| K₃PO₄ | 70 - 95 | Frequently the optimal choice for sterically hindered substrates, providing high yields and faster reactions. |
| Cs₂CO₃ | 65 - 90 | A strong alternative to K₃PO₄, particularly when solubility is a concern. |
| Et₃N | < 20 | Organic bases are typically not effective for activating boronic acids in this context. |
Experimental Protocol: Screening Bases for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for screening different bases to optimize the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, the chosen base, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
Successfully employing this compound in Suzuki-Miyaura cross-coupling reactions hinges on a rational approach to reaction optimization, with base selection being a primary consideration. For this sterically demanding substrate, stronger inorganic bases such as potassium phosphate often provide superior results. By carefully selecting the base, in conjunction with an appropriate bulky phosphine ligand and rigorous reaction setup to exclude oxygen, researchers can overcome the challenges posed by steric hindrance and achieve high yields of the desired biaryl products. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic targets.
References
-
Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81-84. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Li, G. Q., Yamamoto, Y., & Miyaura, N. (2013). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(16), 5551–5554. Available at: [Link]
-
Lee, H., & Shin, I. (2021). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. Available at: [Link]
-
Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 2(14), 2019–2022. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C−C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Johansson, H. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. Available at: [Link]
-
Demirel, G., & Yilmaz, F. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. Available at: [Link]
-
Reiners, T., & Bolte, M. (2021). Synthesis of Highly Functionalizable Symmetrically and Unsymmetrically Substituted Triarylboranes from Bench‐Stable Boron Precursors. Chemistry–A European Journal, 27(42), 10868-10872. Available at: [Link]
-
Li, G. Q., Yamamoto, Y., & Miyaura, N. (2013). Optimization of tetra-ortho-substituted biaryls. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 1-13. Available at: [Link]
Sources
Validation & Comparative
Elemental analysis standards for (5-Tert-butyl-2-methylphenyl)boronic acid
An In-Depth Guide to the Elemental Analysis of (5-Tert-butyl-2-methylphenyl)boronic Acid: Standards, Methods, and Comparative Data
In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, primarily celebrated for their role in Suzuki-Miyaura cross-coupling reactions.[1] The compound this compound is a key intermediate whose purity and exact elemental composition are critical for reaction stoichiometry, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Ensuring the precise elemental makeup of this reagent is not merely a quality control checkpoint; it is fundamental to the reproducibility and success of the synthetic pathways it enables.
This guide provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of this compound. As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system. We will delve into the established standards, compare the performance of various analytical methodologies with supporting data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Core Analytical Techniques for Elemental Verification
The elemental analysis of an organoboron compound like this compound requires a multi-faceted approach. No single technique can provide a complete picture. The primary methods fall into two categories: those that analyze the organic framework (Carbon, Hydrogen, Nitrogen) and those that quantify the key heteroatom (Boron) and trace metallic impurities.
-
Combustion Analysis (CHN Analysis): This is the foundational technique for verifying the organic composition of the molecule. It provides the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the empirical formula (C₁₁H₁₇BO₂). This comparison is a primary indicator of bulk purity. The technique is based on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP-based methods are the gold standard for accurately quantifying boron and other elemental impurities.
-
ICP-Optical Emission Spectrometry (ICP-OES): In this method, the sample is introduced into a high-temperature argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element. ICP-OES is robust and suitable for determining boron concentrations at the parts-per-million (ppm) level.[2][3]
-
ICP-Mass Spectrometry (ICP-MS): This technique also uses an argon plasma to ionize the sample's atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for trace and ultra-trace elemental impurity analysis.[2][4]
-
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific goal, whether it is confirming the bulk composition, quantifying the boron content, or screening for trace metal contaminants. The table below provides an objective comparison of the primary methods.
| Parameter | Combustion Analysis (CHN) | ICP-OES | ICP-MS |
| Primary Application | Determination of %C, %H, %N. Verification of empirical formula and organic purity. | Quantification of boron content and elemental impurities at ppm levels. | Quantification of boron and trace/ultra-trace elemental impurities at ppb/ppt levels.[4][5] |
| Principle | Sample combustion to CO₂, H₂O, N₂; detection by thermal conductivity or infrared spectroscopy. | Atomic and ionic emission of light from excited atoms in argon plasma.[3] | Mass-to-charge ratio separation of ions generated in argon plasma.[5] |
| Sample Preparation | Direct analysis of solid sample weighed into tin or silver capsules. | Acid digestion (e.g., microwave-assisted) to bring the organic molecule into an aqueous solution. | Acid digestion, often with higher purity acids than ICP-OES, to minimize background contamination. |
| Limit of Detection | ~0.1% of total mass. | ~1-10 ppb (µg/L) for Boron.[3] | ~0.01-0.1 ppb (ng/L) for Boron.[5] |
| Precision | Excellent (typically <0.3% absolute deviation). | Very good (RSD 1-3%). | Excellent (RSD 2-5%). |
| Throughput | High (analysis time of a few minutes per sample). | Moderate (depends on digestion time, but instrumental analysis is fast). | Moderate (slightly slower than ICP-OES due to more complex instrumentation). |
| Key Strengths | Fast, accurate, and essential for confirming the organic backbone.[6] | Robust, tolerant of high matrix loads, lower operational cost than ICP-MS. | Unmatched sensitivity for trace analysis, isotopic analysis capability.[2] |
| Key Limitations | Does not provide information on boron or other elements. | Susceptible to spectral interferences (though modern instruments have good correction). Less sensitive than ICP-MS. | More sensitive to matrix effects, higher instrument and maintenance costs.[4] |
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following sections detail the methodologies for the elemental analysis of this compound.
Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen by Combustion Analysis
This protocol outlines the steps for verifying the organic composition using a standard CHN elemental analyzer.
1. Instrument Calibration:
- Calibrate the instrument using a high-purity, certified organic standard such as Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).[7]
- Perform a multi-point calibration by analyzing varying weights of the standard (e.g., 1 mg, 2 mg, 3 mg) to establish a linear response curve for each element.
- Run a blank (empty tin capsule) to determine the system background.
2. Sample Preparation:
- Accurately weigh 1-3 mg of the this compound sample into a pre-cleaned tin capsule using a microbalance.
- Seal the capsule securely to ensure no sample is lost.
- For validation, prepare at least three replicate samples.
3. Analysis:
- Introduce the encapsulated sample into the CHN analyzer's autosampler.
- Initiate the analysis sequence. The sample undergoes flash combustion at ~900-1000°C in an oxygen-rich environment.
- The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
4. Data Validation and Acceptance Criteria:
- The results for the three replicates should have a standard deviation of ≤0.3%.
- The mean experimental percentages of C and H should be within ±0.4% of the theoretical values for C₁₁H₁₇BO₂ (Theoretical: C=63.50%, H=8.24%).
- The nitrogen result should be below the limit of detection.
Workflow for CHN Analysis
Caption: Workflow for CHN combustion analysis.
Protocol 2: Determination of Boron Content by ICP-MS
This protocol details the quantification of boron, which is critical for confirming the identity and purity of the boronic acid.
1. Preparation of Standards and Reagents:
- Use high-purity (e.g., TraceMetal™ Grade) nitric acid (HNO₃), hydrogen peroxide (H₂O₂), and deionized water (18.2 MΩ·cm).
- Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 ppb) by diluting a certified 1000 ppm Boron reference standard.[8][9]
- Prepare an internal standard solution (e.g., 10 ppb of Yttrium or Scandium) to be added to all blanks, standards, and samples to correct for instrument drift and matrix effects.
2. Sample Digestion:
- Accurately weigh ~50 mg of this compound into a clean microwave digestion vessel.
- Carefully add 5 mL of HNO₃ and 2 mL of H₂O₂ to the vessel.
- Allow the initial reaction to subside before sealing the vessel.
- Place the vessel in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes) to ensure complete digestion of the organic matrix.
- After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This results in a 1000-fold dilution.
3. Analysis:
- Set up the ICP-MS instrument and allow it to warm up and stabilize.
- Introduce the blanks, calibration standards, and prepared samples into the instrument.
- Monitor the boron isotopes ¹⁰B and ¹¹B. The quantification is typically performed using the more abundant ¹¹B isotope.
4. Data Validation and Acceptance Criteria:
- The calibration curve must have a correlation coefficient (r²) of ≥0.999.
- A quality control (QC) standard, prepared from a second source, should be analyzed and its concentration must be within ±10% of the known value.
- The calculated boron concentration in the solid sample should be within ±5% of the theoretical value for C₁₁H₁₇BO₂ (Theoretical: 5.20%).
Workflow for Boron Determination by ICP-MS
Caption: Workflow for Boron analysis by ICP-MS.
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of results, each analytical run must be a self-validating system. This is achieved through the systematic inclusion of checks and balances:
-
Certified Reference Materials (CRMs): All calibrations must be performed with CRMs traceable to a national metrology institute like NIST.[10] This grounds the measurements in an authoritative standard. For CHN, this is a pure organic compound; for ICP, it is a certified aqueous standard.[7][8]
-
Quality Control (QC) Samples: A QC sample, ideally from a different source than the calibrant, should be run periodically throughout the analysis. This verifies the accuracy of the calibration curve independently.
-
Blanks: Method blanks (reagents taken through the entire preparation process) must be analyzed to ensure that no contamination is introduced from the laboratory environment or reagents.
-
Replicates: Analyzing multiple preparations of the same sample demonstrates the precision and reproducibility of the method.
By integrating these elements, the analytical system provides internal validation for every batch of samples, ensuring the data is reliable, accurate, and defensible. The difficulty in achieving accurate combustion analysis for boronic acids due to their physical properties underscores the importance of these validation steps.[11]
Conclusion
The elemental analysis of this compound is a critical component of quality assurance in pharmaceutical and chemical manufacturing. A combination of combustion analysis and ICP-MS provides a complete elemental picture, verifying both the organic framework and the essential boron content. While combustion analysis confirms the C:H ratio and overall organic purity, ICP-MS delivers precise quantification of boron and detects harmful metallic impurities at trace levels. By employing robust, well-calibrated methods and incorporating self-validating checks, researchers and developers can ensure the quality and consistency of this vital chemical intermediate, ultimately contributing to the safety and efficacy of the final products.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
- Investigation of matrix effects in boron determination using organic solvents as modifiers for liquid chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing).
- Boron Combustion Model Development with Kinetic Sensitivity Analysis and Measurement of Key Chemical Rate Parameters. DTIC.
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. PMC. Available at: [Link]
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Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. MDPI. Available at: [Link]
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The Heats of Combustion and Formation of Boron Carbide. Journal of the American Chemical Society. Available at: [Link]
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Tert-butyl-2-methylphenyl)boronic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (5-tert-butyl-2-methylphenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility within the laboratory. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and complying with regulatory standards.
Part 1: Core Safety Directives & Hazard Identification
Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While this specific derivative may not have exhaustive, unique documentation, its hazard profile can be reliably inferred from structurally similar compounds, such as other substituted phenylboronic acids.[1][2] This principle of "prudent practice" is a cornerstone of laboratory safety.[3]
Hazard Profile Summary
This compound must be managed as a hazardous substance.[1] Its primary risks are associated with irritation and potential target organ toxicity upon single exposure.
| Hazard Classification | GHS Category | Description | Source(s) |
| Skin Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] The following PPE is required:
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][6]
-
Body Protection: A fully fastened lab coat and closed-toe shoes are mandatory to prevent skin contact.[1][4]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[1][4]
Part 2: The Foundational Principles of Disposal
The guiding principle for this compound is unequivocal: This compound and any material contaminated with it must be treated as hazardous chemical waste.
-
Prohibition of Improper Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the drain.[1][7][8] Improper disposal can lead to environmental damage and regulatory violations.[7]
-
Chemical Incompatibility: Avoid mixing this waste with other chemical streams, especially strong oxidizing agents, to prevent unforeseen hazardous reactions.[5][7] All chemical waste should be treated as a standalone stream unless directed otherwise by your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Regulatory Compliance: Chemical waste generators are legally required to determine if a discarded chemical is classified as a hazardous waste under EPA guidelines (40 CFR Part 261).[5][9][10] Due to its irritant properties, this compound waste must be managed through your institution's official hazardous waste program.
Part 3: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling various waste streams associated with this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Part 4: Step-by-Step Disposal Protocols
Follow these detailed methodologies for managing specific waste streams.
Protocol A: Disposal of Unused or Surplus Solid Compound
-
Preparation: Don all required PPE and perform the operation within a chemical fume hood.
-
Containment: Keep the compound in its original, tightly sealed container if possible. If transferring is necessary, use clean, dedicated tools to minimize cross-contamination and avoid generating dust.[5]
-
Packaging: Place the sealed container into a larger, designated hazardous waste container for solids. This container must be durable, leak-proof, and chemically compatible.[1][5]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name—"this compound"—and the primary associated hazards (Irritant).[8][11]
Protocol B: Disposal of Contaminated Labware and PPE
-
Segregation: Immediately segregate all items that have come into contact with the chemical, including gloves, weigh boats, contaminated paper towels, and pipette tips.
-
Packaging: Place these items into a heavy-duty plastic bag or a designated solid waste container. Seal the bag or container to prevent any potential exposure.
-
Final Containment: Place the sealed bag into the main solid hazardous waste container for your laboratory, ensuring it is properly labeled as described in Protocol A.[8]
Protocol C: Management of "Empty" Chemical Containers
Chemical containers are not truly empty until decontaminated. Trivial amounts of residue must be treated as hazardous.[8]
-
Initial Rinse: The first rinse of the "empty" container with a suitable solvent (e.g., acetone or ethanol) must be collected as liquid hazardous waste.[8] Perform this rinse in a fume hood.
-
Collection: Pour the rinsate into a designated, sealable container for flammable liquid hazardous waste. Use a funnel to prevent spills.[1]
-
Labeling (Liquid Waste): The liquid waste container must be properly labeled with the names and approximate percentages of all constituents (e.g., "Acetone ~99%, this compound residue ~1%").
-
Final Container Prep: After a thorough triple rinse (with the first rinse collected as hazardous), the container's label must be completely removed or defaced.[8][11] It can then be disposed of as regular laboratory glass or plastic waste, according to your institution's policy.
Protocol D: Small-Scale Spill Cleanup
-
Safety First: Alert personnel in the immediate area and, if necessary, evacuate. Ensure you are wearing all required PPE before addressing the spill.
-
Containment: For a solid spill, gently cover the material with a dry absorbent, such as vermiculite or sand, to prevent dust from becoming airborne.[5]
-
Collection: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material and place it into a sealable hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. Collect the towels as contaminated solid waste (Protocol B).
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[1]
Part 5: Waste Storage and Final Disposition
All generated hazardous waste must be managed according to institutional and federal guidelines.
-
Storage: Keep hazardous waste containers tightly sealed except when adding waste.[8][11] Store them in a designated Satellite Accumulation Area (SAA), which must have secondary containment (such as a plastic tub) to contain any potential leaks.[8]
-
Pickup and Disposal: Do not store more than 10 gallons of hazardous waste in your lab.[8] Contact your institution's EHS department to schedule a waste pickup.[1] They will ensure the waste is transported by a licensed carrier to a certified Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA and DOT regulations.[12]
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources. When in doubt, always consult your institution's EHS department.
References
- Proper Disposal Procedures for Borinic Acid, Methyl Ester (Methyl Boronic Acid). Benchchem.
- Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Boric Acid. SiteOne.
- Boric acid - Substance Information. ECHA - European Union.
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
- Boric acid - Safety Data Sheet. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-tert-Butylbenzeneboronic acid. Fisher Scientific.
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Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
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Boric Acid SAFETY DATA SHEET. Etimine USA Inc. Available from: [Link]
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EPA Hazardous Waste Codes. Alfred University. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

